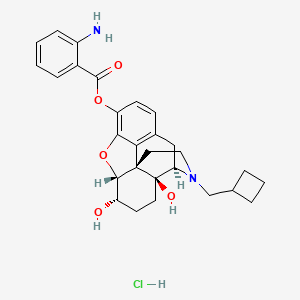

Nalbuphine 3-anthranilate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nalbuphine 3-anthranilate hydrochloride is a synthetic opioid analgesic that belongs to the phenanthrene series. It is chemically related to both naloxone, a widely used opioid antagonist, and oxymorphone, a potent opioid analgesic . This compound is known for its mixed agonist-antagonist properties, making it useful in various medical applications, particularly in pain management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nalbuphine 3-anthranilate hydrochloride involves several steps, starting from the basic structure of nalbuphine. The process typically includes:

N-Alkylation: The initial step involves the N-alkylation of nalbuphine with an appropriate alkylating agent.

Esterification: The next step is the esterification of the resulting compound with anthranilic acid.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Nalbuphine 3-anthranilate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Pharmacological Properties

Nalbuphine 3-anthranilate hydrochloride functions as a mixed agonist-antagonist analgesic. It exhibits potent analgesic effects comparable to morphine while possessing a lower potential for abuse and respiratory depression. This dual action makes it particularly valuable in clinical settings where pain management is critical but the risks associated with traditional opioids must be mitigated.

Clinical Applications

This compound is indicated for various medical conditions:

- Pain Management : Effective for moderate to severe pain associated with conditions like cancer, surgical procedures, and renal colic.

- Preoperative Sedation : Used as an adjunct to anesthesia, providing analgesia during surgical procedures.

- Labor Analgesia : Administered during labor to alleviate pain without significant respiratory depression risks .

Pharmacokinetics

Understanding the pharmacokinetics of nalbuphine is essential for optimizing its therapeutic use. Studies have shown that nalbuphine demonstrates rapid absorption and distribution in the body.

Key Pharmacokinetic Parameters

- Absorption : Rapid absorption following intravenous (IV) and intramuscular (IM) administration.

- Half-life : Approximately 0.33 hours post-IV administration and 0.35 hours post-IM administration in animal models .

- Volume of Distribution : A small volume of distribution (2.01 L/kg) indicates quick distribution throughout the body .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in various contexts:

Case Study 1: Pain Management in Cancer Patients

A study assessed the effectiveness of nalbuphine in managing cancer-related pain. Patients reported significant pain relief with minimal side effects compared to traditional opioids, highlighting its utility in oncology settings .

Case Study 2: Analgesia During Labor

In a clinical trial involving parturients, nalbuphine was administered during labor. Results indicated effective pain relief while maintaining maternal respiratory function, suggesting its suitability for obstetric analgesia .

Case Study 3: Pharmacokinetics in Parrots

Research on Hispaniolan Amazon parrots demonstrated that nalbuphine provided antinociceptive effects lasting up to three hours post-administration. This study underscored the pharmacokinetic profile of nalbuphine across different species .

Safety and Side Effects

While nalbuphine is generally well-tolerated, it can precipitate withdrawal symptoms in patients with opioid dependence due to its mixed agonist-antagonist properties. Common side effects include sedation, dizziness, and nausea, though these are typically less severe than those associated with full agonist opioids .

Mechanism of Action

Nalbuphine 3-anthranilate hydrochloride exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as an antagonist or partial agonist at mu opioid receptors. This dual action helps in managing pain while minimizing the risk of respiratory depression and addiction .

Comparison with Similar Compounds

Similar Compounds

Naloxone: An opioid antagonist used to reverse opioid overdose.

Oxymorphone: A potent opioid analgesic used for severe pain management.

Pentazocine: Another mixed agonist-antagonist opioid used for pain relief.

Uniqueness

Nalbuphine 3-anthranilate hydrochloride is unique due to its balanced agonist-antagonist properties, which provide effective pain relief with a lower risk of side effects compared to other opioids .

Properties

CAS No. |

118045-21-9 |

|---|---|

Molecular Formula |

C28H33ClN2O5 |

Molecular Weight |

513.0 g/mol |

IUPAC Name |

[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-aminobenzoate;hydrochloride |

InChI |

InChI=1S/C28H32N2O5.ClH/c29-19-7-2-1-6-18(19)26(32)34-21-9-8-17-14-22-28(33)11-10-20(31)25-27(28,23(17)24(21)35-25)12-13-30(22)15-16-4-3-5-16;/h1-2,6-9,16,20,22,25,31,33H,3-5,10-15,29H2;1H/t20-,22+,25-,27-,28+;/m0./s1 |

InChI Key |

ORHGLNRVRUGPMO-MGVXHISASA-N |

Isomeric SMILES |

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O.Cl |

Canonical SMILES |

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.